molecular formula C11H12N2O3S B2386856 methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 784108-64-1

methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2386856
CAS RN: 784108-64-1
M. Wt: 252.29
InChI Key: DMERJSKBXWJCTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions. For instance, the synthesis of “2-(6-Methoxybenzo[d]thiazol-2-ylamino)-2-phenyl acetonitrile” involves the reaction of Benz aldehyde and 6-methoxybenzo[d]thiazol-2-amine in the presence of KCN and acidic medium .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex. For example, “2-Amino-6-methoxybenzothiazole” undergoes Sandmeyer reaction on heating with isoamyl nitrite and CuBr 2 to yield 2-bromo-6-methoxybenzothiazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, “2-Amino-6-methoxybenzothiazole” is a solid with a melting point of 165-167 °C .

Scientific Research Applications

Green Synthesis Approaches

An efficient synthesis of a related compound, focusing on green chemistry principles, was described by Shahvelayati et al. (2017). They utilized a three-component tandem reaction in an ionic liquid medium, which served as a recyclable green solvent. This approach not only underscores the importance of environmentally friendly synthesis methods but also highlights the versatility of thiazolyl derivatives in chemical synthesis (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

Coordination Chemistry and Complex Formation

Investigations into the coordination chemistry of thiazolyl derivatives have led to the synthesis of novel complexes with metals such as nickel, copper, and zinc. Singh and Baruah (2008) prepared an ester of an imine-containing dicarboxylic acid which, upon base hydrolysis, formed complexes with these metals. These complexes were characterized and proposed for potential catalytic or material science applications (Singh & Baruah, 2008).

Antimicrobial and Biological Activity

The antimicrobial activities of thiazole derivatives have been a subject of interest. Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases and tested their antibacterial and antifungal activities. These compounds showed moderate activity against selected bacterial and fungal species, contributing to the search for new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Structural and Molecular Studies

Complexes and compounds based on thiazolyl derivatives have been structurally characterized to understand their properties better. Khan et al. (2010) detailed the crystal structure of a nickel(II) complex with benzothiazole-thiolate ligands, providing insight into the molecular conformation and stability offered by such configurations. This study not only adds to the structural database of metal-organic frameworks but also opens up possibilities for their use in catalysis, sensing, and material science (Khan et al., 2010).

Chemical Synthesis and Modification

The modification of thiazolyl derivatives for the synthesis of complex molecules has been explored. A noteworthy synthesis route was developed by Mohamed (2021), where different cyanoacrylate derivatives were reacted with ethyl 2-(benzo[d]thazol-2-yl)acetate, leading to novel compounds with potential applications in medicinal chemistry and as intermediates in organic synthesis (Mohamed, 2021).

Safety And Hazards

These compounds can pose safety hazards. For example, “2-Amino-6-methoxybenzothiazole” is toxic if swallowed and can cause eye irritation .

properties

IUPAC Name

methyl 2-(2-imino-6-methoxy-1,3-benzothiazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-15-7-3-4-8-9(5-7)17-11(12)13(8)6-10(14)16-2/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMERJSKBXWJCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

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